molecular formula C6H4ClFN2O B8207681 6-Chloro-5-fluoropyridine-2-carboxamide

6-Chloro-5-fluoropyridine-2-carboxamide

Cat. No.: B8207681
M. Wt: 174.56 g/mol
InChI Key: KCKZWOLXBBEMGK-UHFFFAOYSA-N
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Description

6-Chloro-5-fluoropyridine-2-carboxamide is a halogenated pyridine derivative featuring a chloro substituent at position 6, a fluoro group at position 5, and a carboxamide functional group at position 2. The carboxamide group enhances hydrogen-bonding capabilities, making it valuable for interactions with biological targets, while the halogen atoms contribute to electronic and steric effects that influence reactivity and stability .

Properties

IUPAC Name

6-chloro-5-fluoropyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFN2O/c7-5-3(8)1-2-4(10-5)6(9)11/h1-2H,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCKZWOLXBBEMGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1F)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-Chloro-5-fluoropyridine-2-carboxamide typically involves the introduction of chlorine and fluorine atoms into the pyridine ring, followed by the formation of the carboxamide group. One common synthetic route includes the reaction of 6-chloro-5-fluoropyridine with an appropriate amine under suitable conditions to form the carboxamide derivative. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to achieve high yields and purity.

Chemical Reactions Analysis

6-Chloro-5-fluoropyridine-2-carboxamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or other derivatives.

    Hydrolysis: The carboxamide group can be hydrolyzed to form carboxylic acids and amines.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Chloro-5-fluoropyridine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-5-fluoropyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms enhances its reactivity and ability to form stable complexes with biological molecules. These interactions can lead to the inhibition of specific enzymes or receptors, resulting in various biological effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below compares 6-Chloro-5-fluoropyridine-2-carboxamide with structurally related pyridine derivatives, highlighting key substituents and properties:

Compound Name CAS Number Substituents (Positions) Molecular Formula Molecular Weight Key Features
This compound Not provided Cl (6), F (5), CONH2 (2) C₆H₄ClFN₂O 174.56 g/mol Carboxamide enhances hydrogen bonding; halogen atoms improve electrophilicity
6-Chloro-5-cyanopyridine-2-carboxylic acid 53234-56-3 Cl (6), CN (5), COOH (2) C₇H₃ClN₂O₂ 182.56 g/mol Cyano group increases electron-withdrawing effects; carboxylic acid improves solubility
6-Chloro-5-(trifluoromethyl)pyridin-2-amine 79456-28-3 Cl (6), CF₃ (5), NH₂ (2) C₆H₄ClF₃N₂ 196.56 g/mol Trifluoromethyl group enhances lipophilicity; amine group enables derivatization
6-Chloro-5-fluoro-N-methylpyridin-2-amine 1256791-00-0 Cl (6), F (5), NHCH₃ (2) C₆H₆ClFN₂ 160.58 g/mol Methylamine substituent reduces polarity; suitable for hydrophobic binding

Physicochemical and Reactivity Differences

  • Carboxamide vs. Carboxylic Acid (): The carboxamide group in the target compound offers better metabolic stability compared to carboxylic acids, which are prone to ionization at physiological pH. However, the carboxylic acid derivative (6-chloro-5-cyanopyridine-2-carboxylic acid) exhibits higher aqueous solubility due to its ionizable group .
  • Fluoro vs. Trifluoromethyl () : Replacing the fluoro group with a trifluoromethyl group (as in 6-Chloro-5-(trifluoromethyl)pyridin-2-amine) significantly increases lipophilicity (logP ~2.5 vs. ~1.2 for the target compound), impacting membrane permeability and bioavailability .
  • Carboxamide vs.

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